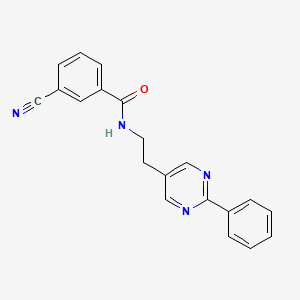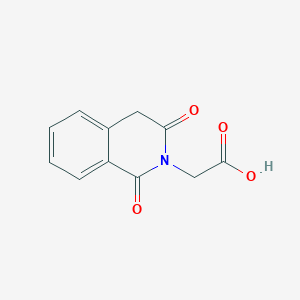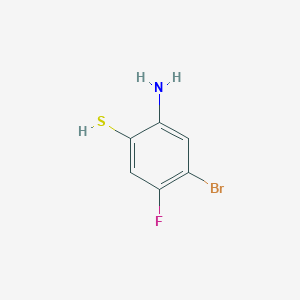![molecular formula C21H21N5O2 B2756574 2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251621-00-7](/img/structure/B2756574.png)
2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of compounds related to "2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one" often involves condensation reactions of amino-triazoles with various carbonyl compounds, leading to a variety of triazolopyrimidines and their derivatives. These processes are crucial for the development of compounds with potential antimicrobial activities. For instance, Lahmidi et al. (2019) reported on the synthesis and characterization of a novel pyrimidine derivative, emphasizing its structural analysis through X-ray diffraction and spectroscopic techniques, and highlighting its antibacterial potential (Lahmidi et al., 2019).
Antimicrobial and Antibacterial Activities
- The synthesized compounds exhibit significant antimicrobial and antibacterial activities against a variety of bacterial strains. The presence of the triazolopyrimidine core is a key factor in their effectiveness. For example, research by Hossain and Bhuiyan (2009) on fused pyrimidines demonstrated their antimicrobial potential, suggesting the importance of the triazolopyrimidine moiety in enhancing biological activity (Hossain & Bhuiyan, 2009).
Potential Applications Beyond Antimicrobial Activities
- While the primary focus has been on antimicrobial activities, the structural versatility of triazolopyrimidines indicates potential for broader applications, including as intermediates in organic synthesis and possibly in the development of new pharmacological agents. Studies, such as those by Badawey et al. (1990) and Suresh et al. (2016), showcase the range of modifications and derivatizations possible with triazolopyrimidine cores, leading to compounds with varied biological activities (Badawey et al., 1990); (Suresh et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as 2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase and cholinesterase
Mode of Action
The mode of action of 1,2,4-triazole derivatives often involves hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to inhibition or modulation of the target’s activity, resulting in therapeutic effects
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific structure of the compound . In silico pharmacokinetic and molecular modeling studies have been conducted for some 1,2,4-triazole derivatives
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. Given the wide range of activities associated with 1,2,4-triazole derivatives , the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-7-4-5-10-18(14)22-19-11-15(2)26-20(23-19)24-25(21(26)27)13-16-8-6-9-17(12-16)28-3/h4-12H,13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFTBPQWCGBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2756497.png)
![4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2756498.png)
![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)


![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)


![3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile](/img/structure/B2756510.png)
![N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2756511.png)

![1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2756514.png)
